6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine
Overview
Description
Scientific Research Applications
Anticancer Activities
A study designed hybrid molecules starting from a compound structurally similar to 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine, aimed at enhancing its biological activity against prostate cancer cells. This research synthesized novel Mannich bases from the compound and tested their anticancer activities against prostate cancer cell lines, revealing moderate cytotoxic activity (Demirci & Demirbas, 2019).
Anti-inflammatory and Antinociceptive Activities
Another study worked on optimizing the potency of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). Through systematic modifications, a compound exhibiting significant anti-inflammatory and antinociceptive activities in animal models was identified, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Heterocyclic Synthesis
Research on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings to these derivatives has been reported. These compounds are synthesized through cyclocondensation reactions, leading to the formation of diverse heterocyclic compounds with potential biological activities (Яковенко et al., 2020).
Crystal Structure Analysis
The synthesis and structural characterization of mono-hydrobromide salts of compounds similar to this compound were explored. The study highlights different sites of protonation and distinct hydrogen bonding patterns in the crystal structures, providing insights into the molecular interactions of these compounds (Böck et al., 2021).
Antibacterial Activity
A novel synthesis approach leading to heterocyclic compounds with notable antibacterial activities was discovered. This study emphasizes the utility of multicomponent reactions in generating novel heterocyclic scaffolds that exhibit significant biological properties (Frolova et al., 2011).
Properties
IUPAC Name |
6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-11-4-5-13(15-10-11)17-8-6-16(7-9-17)12-2-1-3-12/h4-5,10,12H,1-3,6-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMWSKASUGBYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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